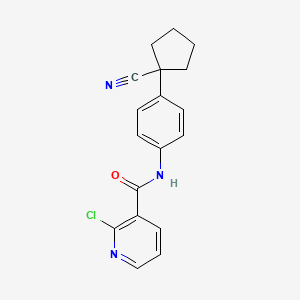

![molecular formula C24H30Cl4N4 B566210 1,1-Bis[2,3-dichloro-4-(4-methylpiperazino)phenyl]ethane CAS No. 519138-47-7](/img/structure/B566210.png)

1,1-Bis[2,3-dichloro-4-(4-methylpiperazino)phenyl]ethane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

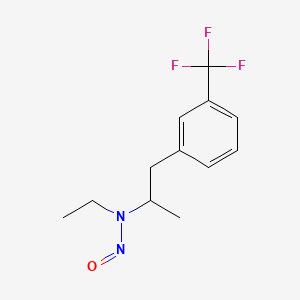

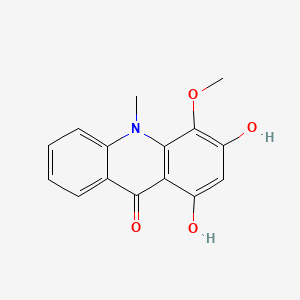

1,1-Bis[2,3-dichloro-4-(4-methylpiperazino)phenyl]ethane is an intermediate in the preparation of ethylidenebisaripiprazole . It has a molecular formula of C24H30Cl4N4 and a molecular weight of 516.332.

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1,1-Bis[2,3-dichloro-4-(4-methylpiperazino)phenyl]ethane, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Aplicaciones Científicas De Investigación

Structural and Conformational Analysis

1,1-Dichloro-2,2-bis[p-(N,N-dimethylamino)phenyl]ethane, structurally related to insecticide degradation products like DDT, has been analyzed for its crystal and molecular structure. X-ray diffractometry revealed its ethylenic bond distances, twist about the bond, and C–Cl distances, providing insights into its conformational parameters compared with other insecticides (A. De, 1990).

Synthesis of Bis-1,2,4-Triazole Derivatives

New bis-1,2,4-triazole derivatives have been synthesized through the reaction of 4-amino-3-aryl-5-phenyl-4H-1,2,4-triazoles with certain bis-aldehydes, leading to compounds with potential applications in various fields (O. Bekircan & H. Bektaş, 2006).

Reductive Dechlorination by Eubacterium limosum

The human intestinal bacterium Eubacterium limosum, under anaerobic conditions, can completely transform methoxychlor and DDT, producing metabolites like methoxydichlor and DDD. This suggests its potential role in the metabolic fate of such compounds within the human gut (Y. Yim et al., 2008).

Electron Transfer Retropinacol Reaction

The photoinduced electron transfer retropinacol reaction of certain compounds in chloroform has been studied, revealing insights into the mechanism involving fast dechlorination and fragmentation, which could be relevant for understanding the behavior of similar compounds under UV irradiation (Wei Zhang et al., 1998).

Synthesis of 1,2-bis(3,4-Di: Methyl-Phenyl) Ethane

A methodology for synthesizing 1,2-bis(3,4-di: methyl-phenyl) ethane characterized by high recovery, short reaction time, and mild conditions has been presented, indicating its applicability and potential for further development (W. Rui, 2000).

Propiedades

IUPAC Name |

1-[2,3-dichloro-4-[1-[2,3-dichloro-4-(4-methylpiperazin-1-yl)phenyl]ethyl]phenyl]-4-methylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30Cl4N4/c1-16(17-4-6-19(23(27)21(17)25)31-12-8-29(2)9-13-31)18-5-7-20(24(28)22(18)26)32-14-10-30(3)11-15-32/h4-7,16H,8-15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVCJMNSRBXFAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=C(C=C1)N2CCN(CC2)C)Cl)Cl)C3=C(C(=C(C=C3)N4CCN(CC4)C)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30Cl4N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

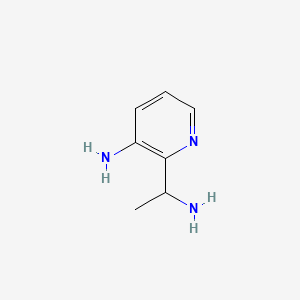

![1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine](/img/structure/B566127.png)

![4-[2-(Dipropylamino)ethyl]-3-diazooxindole](/img/no-structure.png)

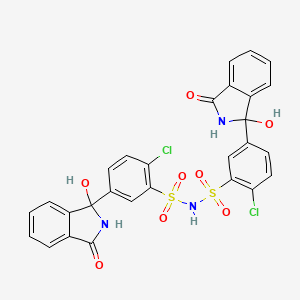

![2-[(3S,4S,5S,6R)-7-Hydroxy-4,6-dimethoxy-3,5-dimethylheptyl]-5,7-dimethoxy-8-(methoxymethoxy)-3-methyl-2,3-dihydrochromen-4-one](/img/structure/B566148.png)